

Technical Support Center: AZD 5582 Formulation & Solubility Guide

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Compound of Interest

Compound Name: AZD 5582 dihydrochloride

Cat. No.: B1191917

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Case ID: AZD-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, In Vivo Formulations Subject: Optimization of AZD 5582 Solubility in Saline for Preclinical Administration[1][2]

Executive Summary & Diagnostic Assessment[1][2]

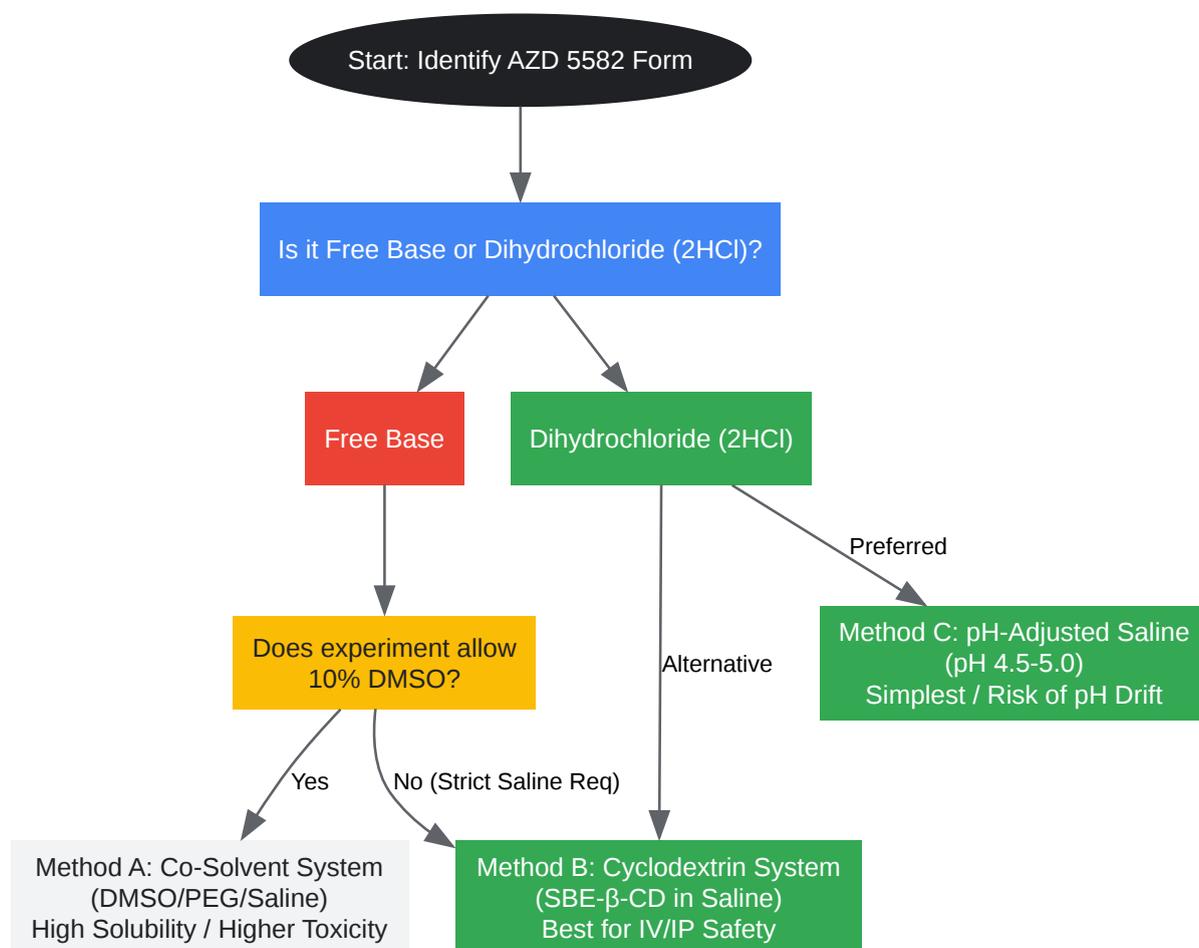
The Core Challenge: AZD 5582 is a dimeric Smac mimetic (IAP antagonist) with significant lipophilicity.[2] While highly potent, its physicochemical properties present a barrier to simple saline formulation.[1] Users frequently encounter precipitation upon dilution or injection site toxicity due to high co-solvent concentrations.[1]

Technical Reality: Pure 0.9% Saline is rarely a sufficient vehicle for AZD 5582 Free Base.[1] However, the Dihydrochloride (2HCl) Salt form exhibits significantly better aqueous solubility (>7 mg/mL) provided the pH is maintained between 4.0 and 6.0.[2]

This guide prioritizes Saline-compatible strategies that minimize or eliminate toxic organic solvents (DMSO/DMA) to improve animal welfare and data integrity.

Formulation Decision Matrix

Before proceeding, identify your starting material.[1] The solubility protocol diverges based on whether you possess the Free Base or the Salt form.



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Figure 1: Formulation Decision Tree. Select the vehicle based on your compound form and tolerance for organic solvents.

Recommended Protocols

Method A: The "Saline-Mimic" (Cyclodextrin) – Recommended for IV/IP

This method replaces pure saline with a Sulfobutylether- β -Cyclodextrin (SBE- β -CD, e.g., Captisol®) solution.[1][2] It maintains the osmotic balance of saline while "hiding" the lipophilic drug in a hydrophobic pocket, preventing precipitation.

- Target Concentration: 2.5 – 5.0 mg/mL[2]

- Vehicle: 20% SBE- β -CD in 0.9% Saline[1][2]

Protocol:

- Vehicle Prep: Dissolve 20g of SBE- β -CD in 100mL of 0.9% Saline. Filter sterilize (0.22 μ m).
- Stock Prep: Dissolve AZD 5582 (Free Base) in 100% DMSO to create a 25 mg/mL stock.
- Dilution: Slowly add 10% volume of the DMSO stock to 90% volume of the SBE- β -CD/Saline vehicle.
 - Example: For 1 mL final solution: Mix 100 μ L DMSO Stock + 900 μ L Vehicle.[1]
- Verification: Vortex for 30 seconds. Sonication may be required.[1][3] Solution should be clear.

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Why this works: The cyclodextrin ring encapsulates the drug, preventing the "crash" that usually happens when DMSO hits water.

Method B: pH-Adjusted Saline – Strictly for Dihydrochloride Salt

If you have the 2HCl salt, you can achieve >7 mg/mL solubility without DMSO, but you must control pH.[1][2] Saline has no buffering capacity; if the pH rises >6.0, the drug will precipitate.

- Target Concentration: > 5.0 mg/mL
- Vehicle: 0.9% Saline (pH adjusted to 4.[1][2]5) or Acetate-Buffered Saline.[1][2]

Protocol:

- Weighing: Weigh AZD 5582 2HCl powder.

- Dissolution: Add 0.9% Saline (approx. 80% of final volume).
- Acidification (Critical): Check pH. If > 5.0, adjust carefully with dilute 0.1N HCl.^[1] The target is pH 4.0 – 5.0.
 - Note: The 2HCl salt is naturally acidic, so it often dissolves spontaneously.
- Final Volume: Add Saline to final volume.
- Filtration: 0.22 µm filter immediately before use.

Method C: The "Standard" Co-Solvent Mix

Use this only if Cyclodextrins are unavailable. High viscosity and osmolarity may cause pain upon injection.

- Formula: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
- Order of Addition (Critical):
 - Dissolve Drug in DMSO.^[1]
 - Add PEG300 -> Vortex.^{[1][2]}
 - Add Tween-80 -> Vortex.^{[1][2]}
 - Add Saline (warm) -> Vortex.^{[1][2]}

Comparative Data: Vehicle Performance

Parameter	Pure Saline (0.9% NaCl)	20% SBE- β -CD in Saline	DMSO/PEG/Tween/Saline
Solubility (Free Base)	< 0.1 mg/mL (Insoluble)	~2.5 mg/mL	> 5.0 mg/mL
Solubility (2HCl Salt)	> 7 mg/mL (pH dependent)	> 10 mg/mL	> 10 mg/mL
In Vivo Tolerability	Excellent	Excellent (Renally cleared)	Moderate (Pain/Hemolysis risk)
pH Stability	Poor (Prone to drift)	Good	Good
Viscosity	Low (Easy injection)	Low	High (Difficult for IV)

Troubleshooting Guide (FAQ)

Q1: My solution turned cloudy immediately after adding Saline. What happened?

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Diagnosis: "Crash precipitation." This occurs when the hydrophobic drug molecules aggregate faster than they can interact with the solubilizers. Fix:

- *Ensure you are using Method C order of addition (DMSO -> PEG -> Tween -> Saline).[\[1\]](#)[\[2\]](#) Never add Saline directly to DMSO stock.*
- *Switch to Method B (Cyclodextrin). The encapsulation kinetics are faster than precipitation kinetics.*

Q2: Can I heat the solution to dissolve the precipitate?

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Caution: AZD 5582 is generally stable, but prolonged heating (>50°C) can degrade the peptide-mimetic bonds. [2] Recommendation: Use an ultrasonic bath (sonication) at room temperature for 10-minute intervals. If it does not dissolve after 20 minutes, the concentration is likely above the thermodynamic solubility limit for that vehicle.

Q3: The pH of my saline formulation drifted to 7.0 and the drug precipitated.

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Explanation: Physiological pH (7.4) causes the amine groups on AZD 5582 to deprotonate, reverting it to the insoluble free base form. Fix: Use a 10mM Acetate Buffer (pH 5.0) with 0.9% NaCl instead of pure saline. This "locks" the pH in the soluble range (4-6) and is safe for IV injection.[2][4]

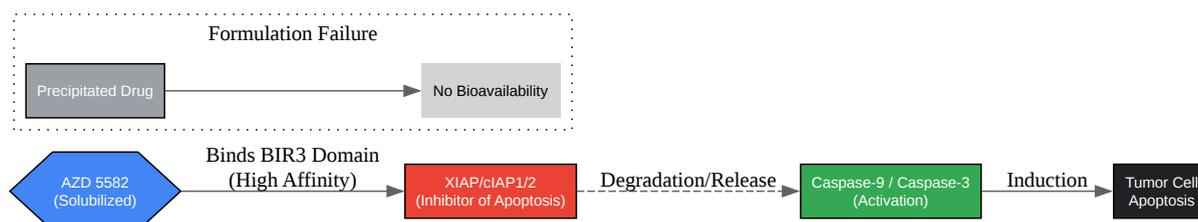
Q4: Is the formulation stable for long-term storage?

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Data: AZD 5582 is hydrolytically stable at pH 4-6.[1][2] However, amide hydrolysis occurs at pH < 1 or > 8. [1][2][4] Protocol: Prepare fresh for in vivo studies. If storage is necessary, freeze aliquots at -20°C. Do not store the diluted saline formulation at 4°C for >24 hours.

Biological Pathway Context

Understanding the target engagement helps validate the dose formulation. If the formulation precipitates, bioavailability drops, and cIAP degradation will not occur.



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Figure 2: Pharmacodynamic Pathway. Proper solubility is a prerequisite for BIR3 domain binding and subsequent cIAP degradation.[1][2]

References

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